CBP-93872 Suppresses Chk1 Phosphorylation Without Affecting Chk2 Activity: A Selectivity Profile Distinct from Pan‑Chk1/Chk2 Inhibitors
CBP-93872 decreased phospho‑cdc2 Y15 by inhibiting phosphorylation of Chk1, but did not suppress phospho‑Chk2 or the kinase activities of either Chk1 or Chk2 in cellular or cell‑free assays [1]. In contrast, broad‑spectrum Chk1 inhibitors such as MK‑8776 (SCH 900776) exhibit dual Chk1/Chk2 inhibition with reported IC50 values of 3 nM for Chk1 and ~1.5 μM for Chk2 [2]. This differential selectivity indicates that CBP-93872 acts upstream of Chk1 without directly targeting the kinase domain, preserving Chk2‑mediated DDR functions that may be critical for genomic stability in normal tissues.
| Evidence Dimension | Kinase inhibition selectivity (Chk1 vs Chk2) |
|---|---|
| Target Compound Data | No inhibition of Chk2 phosphorylation or kinase activity; suppresses Chk1 phosphorylation indirectly |
| Comparator Or Baseline | MK‑8776 (SCH 900776) inhibits Chk1 (IC50 = 3 nM) and Chk2 (IC50 ~1.5 μM) |
| Quantified Difference | CBP-93872 does not suppress phospho‑Chk2 or Chk2 kinase activity, whereas MK‑8776 inhibits Chk2 with micromolar potency. |
| Conditions | Cellular assays (X‑irradiated HT‑29 cells) and cell‑free kinase assays for CBP-93872 [1]; biochemical kinase assays for MK‑8776 [2] |
Why This Matters
Preservation of Chk2 activity may reduce the risk of genomic instability in normal cells, a concern with dual Chk1/Chk2 inhibitors; this selectivity is critical for researchers aiming to dissect Chk1‑specific versus Chk2‑mediated DDR pathways.
- [1] Harada N, Watanabe Y, Yoshimura Y, Sakumoto H, Makishima F, Tsuchiya M, Nakanishi K, Nakanishi M, Aoki Y. Identification of a checkpoint modulator with synthetic lethality to p53 mutants. Anticancer Drugs. 2011;22(10):986-94. PMID: 21822123. View Source
- [2] Guzi TJ, Paruch K, Dwyer MP, Labroli M, Shanahan F, Davis N, Taricani L, Wiswell D, Seghezzi W, Penaflor E, Bhagwat B, Wang W, Gu D, Hsieh Y, Lee S, Liu M, Parry D. Targeting the replication checkpoint using SCH 900776, a potent and functionally selective CHK1 inhibitor identified via high-content screening. Mol Cancer Ther. 2011;10(4):591-602. PMID: 21393516. View Source
